molecular formula C13H19N5O2 B4421355 N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine

Cat. No. B4421355
M. Wt: 277.32 g/mol
InChI Key: DKWFBTBXEHGXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine, also known as EMA-401, is a small molecule drug that has shown potential in the treatment of neuropathic pain. It was developed by Pfizer and later acquired by Novartis for further development.

Mechanism of Action

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is expressed in sensory neurons and involved in pain signaling. By blocking the AT2R, this compound reduces the excitability of these neurons and thereby reduces pain transmission.
Biochemical and Physiological Effects
In addition to its pain-reducing effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models. It has been suggested that these effects may contribute to its overall efficacy in reducing neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine is its selectivity for the AT2R, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the animal model used, and its pharmacokinetic properties may also affect its efficacy in different experimental settings.

Future Directions

There are several potential future directions for research on N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine, including:
1. Further exploration of its anti-inflammatory and neuroprotective effects, and their potential contribution to its pain-reducing effects.
2. Investigation of its efficacy in other types of neuropathic pain, such as diabetic neuropathy and trigeminal neuralgia.
3. Development of more potent and selective AT2R antagonists based on the structure of this compound.
4. Exploration of its potential as a treatment for other conditions, such as hypertension and heart failure, which are also associated with AT2R activation.
5. Investigation of its potential for combination therapy with other drugs, such as opioids or nonsteroidal anti-inflammatory drugs, to enhance its pain-reducing effects and reduce the risk of side effects.
In conclusion, this compound is a promising drug candidate for the treatment of neuropathic pain, with a unique mechanism of action and potential for further development. Its selectivity for the AT2R and anti-inflammatory/neuroprotective effects make it an attractive target for future research.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine has been extensively studied in preclinical models of neuropathic pain, showing efficacy in reducing pain behaviors. It has also been tested in clinical trials, with promising results in reducing pain intensity in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-ethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-4-18-13(15-16-17-18)14-9-10-6-7-11(20-5-2)12(8-10)19-3/h6-8H,4-5,9H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWFBTBXEHGXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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